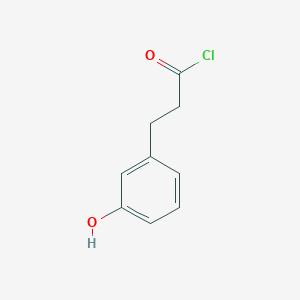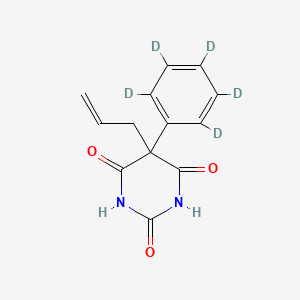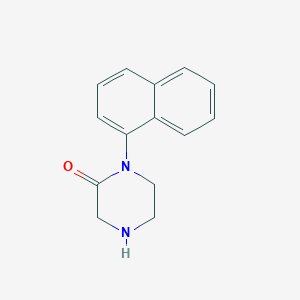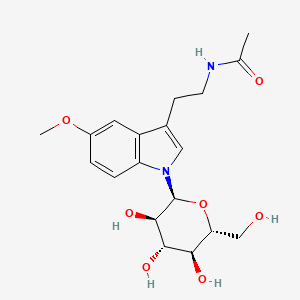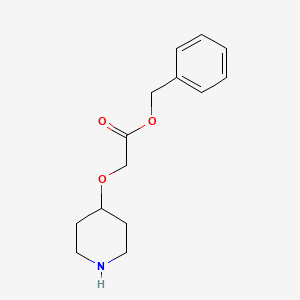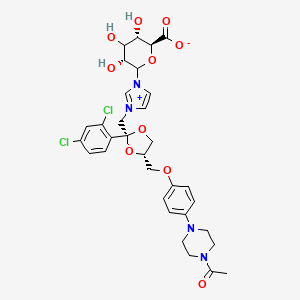![molecular formula C25H36ClNO6 B13855640 trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride](/img/structure/B13855640.png)
trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride: is a complex organic compound that belongs to the isoquinolinium family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation or Bischler-Napieralski cyclization.
Introduction of Functional Groups: Hydroxyl, methoxy, and trimethoxyphenyl groups are introduced through various substitution reactions.
Isotopic Labeling: Incorporation of the methyl-13C group using labeled reagents.
Industrial Production Methods
Industrial production may involve optimizing reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoquinolinium ion to its corresponding isoquinoline.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the isoquinoline core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce isoquinoline derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Studied for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Medicine
Drug Development: Investigated as a lead compound for the development of new therapeutic agents.
Industry
Material Science:
作用機序
The mechanism of action of trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting intracellular signaling pathways.
類似化合物との比較
Similar Compounds
Isoquinoline: A simpler analog with similar core structure.
Quinoline: Another nitrogen-containing heterocycle with distinct properties.
Benzylisoquinoline: A related compound with a benzyl group attached to the isoquinoline core.
Uniqueness
The unique combination of functional groups and isotopic labeling in trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.
特性
分子式 |
C25H36ClNO6 |
|---|---|
分子量 |
483.0 g/mol |
IUPAC名 |
3-[(1S,2R)-6,7-dimethoxy-2-(113C)methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propan-1-ol;chloride |
InChI |
InChI=1S/C25H36NO6.ClH/c1-26(9-7-11-27)10-8-18-15-21(28-2)22(29-3)16-19(18)20(26)12-17-13-23(30-4)25(32-6)24(14-17)31-5;/h13-16,20,27H,7-12H2,1-6H3;1H/q+1;/p-1/t20-,26-;/m0./s1/i1+1; |
InChIキー |
FNSWOBCWDKGQGK-HWOXKHRNSA-M |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@H]2C3=CC(=C(C=C3CC[N@+]2([13CH3])CCCO)OC)OC.[Cl-] |
正規SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


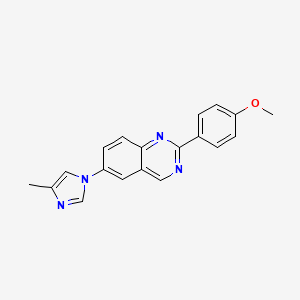
![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)
